Methyl 4-[1-(Boc-amino)ethyl]benzoate
Overview
Description
Methyl 4-[1-(Boc-amino)ethyl]benzoate is an organic compound with the molecular formula C15H21NO4. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[1-(Boc-amino)ethyl]benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-bromomethylbenzoate.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino group is then coupled with the benzoate derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(Boc-amino)ethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Methyl 4-[1-(Boc-amino)ethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-[1-(Boc-amino)ethyl]benzoate involves its role as a precursor in chemical reactions. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then participate in various biochemical pathways. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[1-(Boc-amino)ethyl]benzoate
- 4-[1-(Boc-amino)ethyl]benzoic acid
- 3-[1-(Boc-amino)ethyl]benzoic acid
Uniqueness
Methyl 4-[1-(Boc-amino)ethyl]benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and biologically active molecules .
Properties
IUPAC Name |
methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXGVQOIUBOOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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